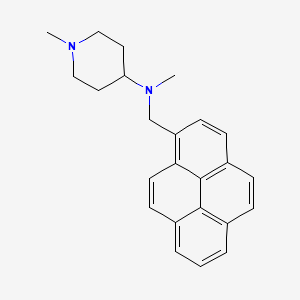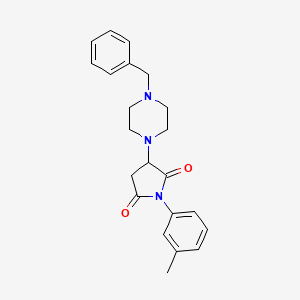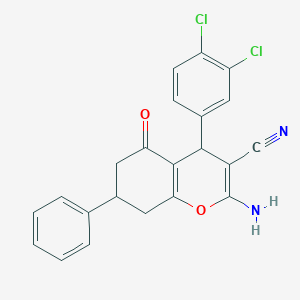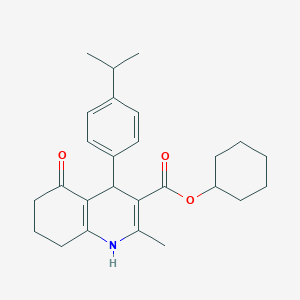![molecular formula C25H25N5O B4960685 N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide](/img/structure/B4960685.png)
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. QNZ is a synthetic compound that belongs to the class of piperidinecarboxamides and has been shown to have potent anti-inflammatory and anti-tumor properties.
Mechanism of Action
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide exerts its anti-tumor and anti-inflammatory effects through the inhibition of NF-κB signaling. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a key inhibitor of NF-κB. This leads to the inhibition of NF-κB-mediated gene expression and the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has been shown to have potent anti-tumor and anti-inflammatory effects both in vitro and in vivo. In vitro studies have shown that N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide can inhibit tumor growth and metastasis in animal models of cancer. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has also been shown to have anti-inflammatory effects in animal models of inflammation, including rheumatoid arthritis and colitis.
Advantages and Limitations for Lab Experiments
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has potent anti-tumor and anti-inflammatory properties, making it a useful tool for studying these processes in vitro and in vivo. However, N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide also has some limitations. It is not specific to NF-κB signaling and can inhibit other pathways that are important for cell survival and immune function. It also has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide. One area of research is the development of more specific inhibitors of NF-κB signaling that can overcome the limitations of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide. Another area of research is the investigation of the potential use of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the role of N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide in the regulation of immune responses and inflammation needs to be further explored to fully understand its potential therapeutic applications.
Synthesis Methods
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of quinoline-8-carboxaldehyde with piperidine-2-carboxylic acid, followed by a reaction with 4-(1H-pyrazol-1-yl)aniline. The final product is purified through column chromatography to obtain N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide in its pure form.
Scientific Research Applications
N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-[4-(1H-pyrazol-1-yl)phenyl]-1-(8-quinolinylmethyl)-2-piperidinecarboxamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-1-(quinolin-8-ylmethyl)piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c31-25(28-21-10-12-22(13-11-21)30-17-5-15-27-30)23-9-1-2-16-29(23)18-20-7-3-6-19-8-4-14-26-24(19)20/h3-8,10-15,17,23H,1-2,9,16,18H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXMZUKAWAOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3)CC4=CC=CC5=C4N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyrazol-1-ylphenyl)-1-(quinolin-8-ylmethyl)piperidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)


![3-(3-chlorophenyl)-7-(3,4-difluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4960648.png)
![3-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4960653.png)
![5-(3,4-dimethoxybenzylidene)-3-{[(3,4-dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B4960657.png)

![4-(4-nitrophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4960671.png)
![ethyl 4-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4960677.png)
![N-{1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B4960683.png)
![4-[(4-hydroxy-3-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4960688.png)
![1,2-dichloro-3-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4960702.png)
